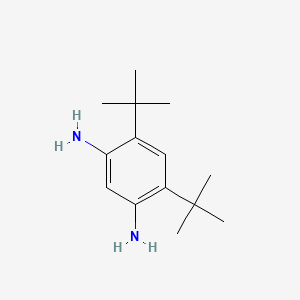![molecular formula C16H14N2O6 B2678697 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide CAS No. 1172868-78-8](/img/structure/B2678697.png)
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide” is a compound that incorporates a benzo[d][1,3]dioxole subunit . This structural motif is an integral part of many natural products, such as sesamol and piperine, and occupies a unique place in natural and synthetic organic chemistry .
Synthesis Analysis
The synthesis of compounds incorporating the benzo[d][1,3]dioxole subunit has been reported . For example, the synthesis of 1-((benzo[d][1,3]dioxol-5-yl)methyl)-2-((benzo[d][1,3]dioxol-6-yl)methyl)diselane was achieved by treating piperonal with NaHSe in the presence of piperidine hydrochloride, using ethanol as a solvent .Molecular Structure Analysis
The molecular structure of compounds incorporating the benzo[d][1,3]dioxole subunit has been characterized using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry have also been reported .Chemical Reactions Analysis
Compounds incorporating the benzo[d][1,3]dioxole subunit have been explored due to their potential applications in various fields, including organic synthesis . They have been found to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .Physical And Chemical Properties Analysis
These compounds have been characterized by elemental analysis and various spectroscopic techniques . The thermal decomposition behavior of one such compound was studied using thermogravimetric analysis .科学的研究の応用
Synthetic Utilization in Polynitroaromatic Compounds
Polynitroaromatic compounds, through the preparation of substituted dibenz[b,f][1,4]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid, demonstrate significant synthetic utility. This process involves the nucleophilic displacement of nitro groups, revealing the potential of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide in creating analogues of known antidepressant drugs like Sintamil. The structural diversity achieved through these synthetic routes underlines the compound's versatility in medicinal chemistry research (Samet et al., 2005).
Unusual Structural Elucidation
In forensic science, the structural elucidation of unusual compounds, such as dimethpramide, highlights the applicability of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide in identifying and analyzing novel substances. This approach provides insights into the methodologies for detecting and understanding compounds with potential legal and health implications, showcasing the chemical's role in enhancing drug discovery and safety assessments (Dawson et al., 1995).
Novel Aromatic Polyimides
The synthesis and characterization of novel aromatic polyimides using N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide derivatives contribute to advancements in material science. These polymers, with their unique thermal and chemical properties, find applications in aerospace, electronics, and coatings. This research area opens up new avenues for developing high-performance materials with enhanced durability and resistance to extreme conditions (Butt et al., 2005).
Medicinal Nitro-compounds
The exploration of medicinal nitro-compounds, including the photo-rearrangement of N-aryl-2-nitrobenzamides, showcases the compound's relevance in drug design and pharmacological innovation. These studies contribute to understanding the molecular mechanisms and potential therapeutic applications of nitrobenzamide derivatives, underlining the importance of such compounds in developing new treatments (Gunn & Stevens, 1973).
Hypoxia-Selective Cytotoxins
Research on the reductive chemistry of novel hypoxia-selective cytotoxins, such as 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, illustrates the potential of nitrobenzamide derivatives in cancer treatment. These compounds' selective toxicity towards hypoxic cells offers a promising avenue for targeted therapy, minimizing damage to healthy tissues and improving treatment outcomes (Palmer et al., 1995).
作用機序
Safety and Hazards
While specific safety and hazard information for “N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide” is not available, it’s important to note that compounds incorporating the benzo[d][1,3]dioxole subunit have been explored for their potential applications in pharmaceutics . Therefore, they should be handled with care, following standard safety protocols for chemical substances.
将来の方向性
The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides . Future research may focus on further exploring their potential applications in various fields, including organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
特性
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6/c19-16(11-1-3-12(4-2-11)18(20)21)17-7-8-22-13-5-6-14-15(9-13)24-10-23-14/h1-6,9H,7-8,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKBKURSQPQTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2678614.png)

![Ethyl 2-{[(3,4-dimethoxyphenyl)methyl]amino}acetate](/img/structure/B2678616.png)

![3-allyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2678618.png)
![3-Benzyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2678619.png)


![N-(3,5-dimethoxyphenyl)-2-((2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)acetamide](/img/structure/B2678624.png)
![(E)-2-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2678625.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]propanoic acid](/img/structure/B2678627.png)


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-butoxybenzamide](/img/structure/B2678633.png)